3-(4-Ethoxyphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine

CNS drug discovery Lipophilicity Pyridazine SAR

3-(4-Ethoxyphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine (CAS 1049316-96-2) is a synthetic small molecule (MW 458.6 g/mol; molecular formula C22H26N4O3S2) belonging to the pyridazine sulfonamide class. Its core scaffold combines a 3-(4-ethoxyphenyl)pyridazine moiety with a piperazine linker bearing a 5-ethylthiophene-2-sulfonyl substituent.

Molecular Formula C22H26N4O3S2
Molecular Weight 458.6 g/mol
CAS No. 1049316-96-2
Cat. No. B3208114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxyphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine
CAS1049316-96-2
Molecular FormulaC22H26N4O3S2
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)OCC
InChIInChI=1S/C22H26N4O3S2/c1-3-19-9-12-22(30-19)31(27,28)26-15-13-25(14-16-26)21-11-10-20(23-24-21)17-5-7-18(8-6-17)29-4-2/h5-12H,3-4,13-16H2,1-2H3
InChIKeyMFWWMLDEAURZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxyphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine (CAS 1049316-96-2): Structural Identity and Core Physicochemical Profile for Procurement Screening


3-(4-Ethoxyphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine (CAS 1049316-96-2) is a synthetic small molecule (MW 458.6 g/mol; molecular formula C22H26N4O3S2) belonging to the pyridazine sulfonamide class [1]. Its core scaffold combines a 3-(4-ethoxyphenyl)pyridazine moiety with a piperazine linker bearing a 5-ethylthiophene-2-sulfonyl substituent [1]. The compound exhibits a computed XLogP3 of 3.8 and a topological polar surface area (TPSA) of 112 Ų, placing it within the physicochemical space typical of orally bioavailable CNS-penetrant screening candidates [1]. It is commercially available at ≥95% purity from multiple specialty chemical suppliers for research use [1].

Why Generic Pyridazine Sulfonamide Substitution Is Insufficient: The Structural Specificity of 3-(4-Ethoxyphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine


Within the broader pyridazine sulfonamide class—which includes CFTR inhibitors [1], GABAA α5 receptor modulators [2], and antimicrobial agents [3]—minor structural modifications produce profound shifts in target selectivity, potency, and ADME properties. The presence of the 4-ethoxyphenyl group at the pyridazine 3-position and the 5-ethylthiophene-2-sulfonyl substituent on the piperazine ring each contribute independently to the compound's lipophilicity (XLogP3 = 3.8) and hydrogen-bonding capacity (8 H-bond acceptors), parameters that cannot be replicated by analogs bearing methoxy, unsubstituted phenyl, or alternative sulfonyl groups [1]. Generic substitution without matched quantitative benchmarking against the specific substitution pattern therefore risks uncharacterized shifts in target engagement and pharmacokinetic behavior [1][2].

Quantitative Differentiation Evidence for 3-(4-Ethoxyphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine: Head-to-Head and Class-Level Comparisons


Lipophilicity-Driven CNS Drug-Likeness: Ethoxy vs. Methoxy Analog XLogP3 Comparison

The target compound's 4-ethoxyphenyl substituent contributes an XLogP3 of 3.8, a value associated with favorable passive blood-brain barrier permeation [1]. In pyridazine sulfonamide SAR, replacing the ethoxy group with a methoxy substituent is expected to reduce XLogP3 by approximately 0.5–0.7 log units (class-level inference based on the Hansch π constant difference between –OEt and –OMe, Δπ ≈ 0.5) [2]. This lipophilicity differential directly impacts the compound's partitioning into CNS tissues and its free fraction in plasma, parameters critical for neuroscience screening campaigns [2].

CNS drug discovery Lipophilicity Pyridazine SAR Blood-brain barrier permeability

Topological Polar Surface Area and Hydrogen Bond Acceptor Count: Differentiating the Sulfonylpiperazine-Pyridazine Scaffold from Carbonyl-Linked Analogs

The target compound possesses a topological polar surface area (TPSA) of 112 Ų and 8 hydrogen bond acceptor (HBA) atoms [1]. The sulfonyl group (−SO2−) bridging the piperazine and thiophene rings contributes approximately 34 Ų to TPSA, compared to approximately 17 Ų for a carbonyl (−CO−) linker in analogous amide-containing pyridazine derivatives [2]. This difference places the sulfonyl-bearing compound closer to the upper limit of the Veber oral bioavailability space (TPSA < 140 Ų) while maintaining a higher HBA count (8 vs. 7 for the carbonyl analog), which can influence solubility and transporter recognition [2].

ADME prediction Oral bioavailability Pyridazine scaffold optimization TPSA

Rotatable Bond Count and Molecular Flexibility: Differentiation from Rigid Triazolopyridazine Congeners

The target compound has 7 rotatable bonds (PubChem computed), arising from the ethoxy group (2 bonds), the piperazine ring (2 ring-to-ring bonds), and the sulfonyl-thiophene linkage (2 bonds) [1]. In contrast, the structurally related triazolopyridazine analog 1-[(5-ethylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS 1060308-83-9) features a fused triazole-pyridazine core that eliminates the rotational freedom at the 3-phenyl position, reducing the rotatable bond count to approximately 5 . This reduction in conformational flexibility may affect entropic binding penalties and the ability to adapt to distinct protein binding pocket geometries .

Conformational flexibility Binding entropy Pyridazine SAR Rotatable bonds

Commercial Purity Specification: ≥95% Baseline with Reproducible Lot-to-Lot Identity Verification

The target compound is supplied at ≥95% purity (HPLC-verified) across multiple independent specialty chemical vendors [1]. This purity level meets or exceeds the typical 90–95% threshold required for high-throughput screening (HTS) campaigns, in contrast to general-purpose chemical libraries where purity can degrade to 85% or below for poorly curated entries [2]. For comparison, the closely related analog 3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine (CAS 946305-12-0) is available from a more limited supplier base, which may affect procurement lead time and batch consistency [3].

Compound procurement Purity specification Screening library quality Reproducibility

Application Scenarios for 3-(4-Ethoxyphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine Based on Quantitative Differentiation Evidence


CNS-Targeted High-Throughput Screening Libraries Requiring Favorable Passive BBB Permeability

The target compound's elevated XLogP3 (3.8) relative to methoxy analogs (ΔXLogP3 ≈ +0.5) positions it as a preferred scaffold for neuroscience-focused screening libraries where passive blood-brain barrier penetration is a primary selection filter [1]. Procurement teams building CNS-biased compound collections should prioritize this ethoxy-bearing pyridazine over less lipophilic congeners to maximize the probability of identifying brain-penetrant hits in primary screens [1][2].

Metabolic Stability Optimization Programs Leveraging the Sulfonyl Linker Advantage

The sulfonyl group bridging the piperazine and thiophene moieties contributes higher TPSA (112 Ų) and an additional H-bond acceptor relative to carbonyl-linked analogs (ΔTPSA ≈ +17 Ų; ΔHBA = +1) [3]. This structural feature may confer resistance to amidase-mediated cleavage at the piperazine junction, making the compound a valuable starting point for medicinal chemistry programs focused on improving metabolic stability while maintaining oral bioavailability within the Veber limits (TPSA < 140 Ų) [3].

Scaffold Diversification in Hit Expansion Sets Targeting Conformationally Adaptable Binding Pockets

With 7 rotatable bonds—two more than the rigid triazolopyridazine-fused analog (CAS 1060308-83-9)—the target compound offers greater conformational flexibility . This property is advantageous for hit expansion and scaffold-hopping campaigns aimed at targets with plastic or induced-fit binding sites, where conformational adaptability can improve the likelihood of identifying novel binding modes not accessible to more rigid scaffolds .

Reliable Procurement for Multi-Site Screening Consortia Requiring Batch Consistency

The compound's commercial availability at ≥95% purity from multiple independent suppliers ensures reproducible sourcing across geographically distributed screening sites [4]. This multi-vendor accessibility reduces single-supplier dependency risk and provides procurement flexibility for large-scale screening consortia where supply chain resilience and batch-to-batch consistency are critical operational requirements [4][5].

Quote Request

Request a Quote for 3-(4-Ethoxyphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.